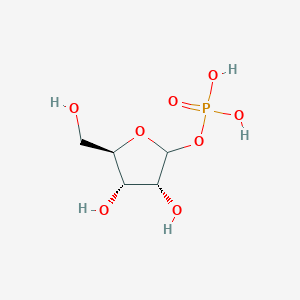
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of this compound involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. It has also been shown to have fluorescent properties that may be useful for detecting metal ions.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase. It has also been shown to have fluorescent properties that may be useful for detecting metal ions. However, the biochemical and physiological effects of this compound are not well understood and require further study.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide in lab experiments include its potential use as an inhibitor of certain enzymes and as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further study to fully understand its mechanism of action and its potential side effects.
Future Directions
For the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide include further investigation of its potential applications as an inhibitor of enzymes and as a fluorescent probe for the detection of metal ions. Additionally, further study is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by column chromatography. The yield of the product is typically around 50-60%.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-16-20(21(26)24(23(16)3)18-12-8-5-9-13-18)22(2)19(25)15-14-17-10-6-4-7-11-17/h4-15H,1-3H3/b15-14+ |
InChI Key |
KPNFAOBGLSSDKU-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)


![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)
